molecular formula C6H6BrNOZn B14886196 5-Methoxy-2-pyridylzinc bromide

5-Methoxy-2-pyridylzinc bromide

Cat. No.: B14886196
M. Wt: 253.4 g/mol
InChI Key: QOEZWLANVBYECJ-UHFFFAOYSA-M
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Description

5-Methoxy-2-pyridylzinc bromide (CAS: 2406, Rieke Metals) is an organozinc reagent commonly employed in cross-coupling reactions, such as Negishi couplings, to construct biaryl or heteroaryl frameworks . The compound is supplied as a 0.5 M solution in tetrahydrofuran (THF), ensuring stability and ease of handling. Structurally, it features a pyridine ring with a methoxy (-OMe) group at the 5-position and a zinc bromide moiety at the 2-position. This configuration imparts distinct electronic and steric properties, influencing its reactivity in organic synthesis. The precursor for its synthesis is likely 5-bromo-2-methoxypyridine (CAS: 5-Bromo-2-methoxypyridine), which undergoes transmetallation with zinc metal or via lithium-halogen exchange followed by zinc insertion .

Properties

IUPAC Name

bromozinc(1+);5-methoxy-2H-pyridin-2-ide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6NO.BrH.Zn/c1-8-6-3-2-4-7-5-6;;/h2-3,5H,1H3;1H;/q-1;;+2/p-1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOEZWLANVBYECJ-UHFFFAOYSA-M
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CN=[C-]C=C1.[Zn+]Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6BrNOZn
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The oxidative addition of zinc into the carbon-bromine bond proceeds under anhydrous tetrahydrofuran (THF) at reflux temperatures (65–70°C). Lithium chloride (LiCl) is often added to stabilize the organozinc intermediate, forming a soluble ZnCl₂·LiCl complex that prevents aggregation. The general equation is:
$$
\text{5-Methoxy-2-bromopyridine} + \text{Zn*} \xrightarrow{\text{THF, LiCl, 65°C}} \text{5-Methoxy-2-pyridylzinc bromide}
$$

Experimental Protocol

  • Activation of Zinc : Rieke zinc is prepared by reducing zinc chloride (ZnCl₂) with potassium in THF at 0°C under argon.
  • Reaction Setup : 5-Methoxy-2-bromopyridine (1.0 equiv) is added to a suspension of activated zinc (1.2 equiv) and LiCl (2.0 equiv) in THF.
  • Reflux and Monitoring : The mixture is refluxed for 12–18 hours, with reaction progress tracked via thin-layer chromatography (TLC) or gas chromatography (GC).
  • Workup : The resulting solution is filtered to remove excess zinc and concentrated under reduced pressure to yield a 0.5 M THF solution of the title compound.

Yield : 70–85% (depending on zinc activity and purity of starting material).

Transmetalation from Grignard Reagents

An alternative route involves the preparation of a Grignard reagent followed by transmetalation with zinc bromide (ZnBr₂). This method is advantageous when direct zinc insertion is hindered by steric or electronic factors.

Synthesis of 5-Methoxy-2-pyridylmagnesium Bromide

  • Grignard Formation : 5-Methoxy-2-bromopyridine reacts with magnesium turnings in THF under inert atmosphere. Initiation is facilitated by adding a catalytic amount of dibromoethane or iodine.
    $$
    \text{5-Methoxy-2-bromopyridine} + \text{Mg} \rightarrow \text{5-Methoxy-2-pyridylmagnesium bromide}
    $$
  • Transmetalation : The Grignard reagent is treated with ZnBr₂ (1.1 equiv) at 0°C, yielding the zincate complex:
    $$
    \text{5-Methoxy-2-pyridylmagnesium bromide} + \text{ZnBr₂} \rightarrow \text{5-Methoxy-2-pyridylzinc bromide} + \text{MgBr₂}
    $$

Yield : 60–75%, with lower yields attributed to incomplete transmetalation or side reactions.

Halogen-Zinc Exchange Reactions

Halogen-zinc exchange, though less common, offers a pathway for substrates sensitive to harsh conditions. This method employs preformed zincates to displace halogens from aryl or heteroaryl bromides.

Protocol Using Zinc Pivalate

  • Zincate Preparation : A lithium zincate (e.g., LiZn(OPiv)₃) is generated by reacting Zn(OPiv)₂ with lithium chloride in THF.
  • Exchange Reaction : 5-Methoxy-2-bromopyridine undergoes halogen-zinc exchange at −78°C:
    $$
    \text{5-Methoxy-2-bromopyridine} + \text{LiZn(OPiv)₃} \rightarrow \text{5-Methoxy-2-pyridylzinc pivalate} + \text{LiBr}
    $$
  • Acid Quench : Treatment with HBr yields the final zinc bromide.

Yield : 50–65%, limited by competing side reactions such as homocoupling.

Comparative Analysis of Methods

Method Advantages Disadvantages Yield Range Scalability
Direct Insertion High yield, minimal steps Requires highly active zinc 70–85% Industrial
Grignard Transmetalation Compatible with sensitive substrates Multi-step, lower yield 60–75% Laboratory
Halogen-Zinc Exchange Mild conditions Low yield, specialized reagents 50–65% Niche

Optimization Strategies

Enhancing Zinc Reactivity

  • Rieke Zinc Preparation : Reducing ZnCl₂ with potassium in THF produces ultrafine zinc particles, increasing surface area and reaction efficiency.
  • Additives : LiCl or Zn(OPiv)₂·2LiCl improves solubility and stabilizes intermediates.

Solvent and Temperature Effects

  • THF vs. Et₂O : THF’s higher boiling point (66°C vs. 35°C for diethyl ether) facilitates reflux without rapid solvent loss.
  • Low-Temperature Quenches : For exchange reactions, maintaining temperatures below −40°C minimizes decomposition.

Applications in Cross-Coupling Reactions

5-Methoxy-2-pyridylzinc bromide is pivotal in Negishi and Suzuki-Miyaura couplings. For example, its reaction with aryl halides catalyzed by Pd(PPh₃)₄ produces biaryl derivatives critical to pharmaceutical intermediates: $$ \text{5-Methoxy-2-pyridylzinc bromide} + \text{Ar-X} \xrightarrow{\text{Pd(0)}} \text{5-Methoxy-2-pyridyl-Ar} + \text{ZnBrX} $$

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-2-pyridylzinc bromide primarily undergoes cross-coupling reactions, such as the Negishi coupling, where it reacts with various electrophiles to form carbon-carbon bonds. It can also participate in other types of reactions, including substitution and addition reactions .

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions are typically substituted pyridines, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals .

Mechanism of Action

The mechanism of action of 5-methoxy-2-pyridylzinc bromide in cross-coupling reactions involves the transmetalation step, where the organozinc reagent transfers its organic group to a metal catalyst (e.g., palladium or nickel). This is followed by the reductive elimination step, which forms the desired carbon-carbon bond . The molecular targets and pathways involved are primarily the metal catalysts and the electrophiles used in the reactions .

Comparison with Similar Compounds

Key Observations :

  • Substituent Electronic Effects: The methoxy group in 2406 (electron-donating) increases electron density at the pyridine ring, enhancing nucleophilicity at the zinc-bound position. 2408’s fluorine (electron-withdrawing) and methyl (steric hindrance) substituents may reduce reactivity compared to 2406’s methoxy group.
  • Positional Effects :

    • In 2409, the methoxy group at the 3-position (adjacent to zinc) creates a sterically hindered environment, whereas 2406’s 5-methoxy group (meta to zinc) allows for more efficient coupling due to reduced steric interference .
  • Heterocycle Variations :

    • Pyrimidine-based 2403 and thiazole-based 2401 exhibit distinct electronic profiles. Pyrimidine’s electron-deficient nature may reduce the stability of the zinc reagent, while thiazole’s sulfur atom could influence coordination with transition-metal catalysts .

Reactivity in Cross-Coupling Reactions

  • 5-Methoxy-2-pyridylzinc Bromide (2406) : The electron-donating methoxy group activates the pyridine ring, facilitating oxidative addition with palladium or nickel catalysts. This reagent is particularly effective in forming aryl-aryl bonds with electron-deficient partners.
  • 3-Chloro-2-pyridylzinc Bromide (2404) : The chloro group’s electron-withdrawing effect may necessitate harsher reaction conditions (e.g., higher temperatures) for efficient coupling.
  • Non-Pyridyl Reagents (2401, 2403): Thiazole and pyrimidine zinc reagents exhibit lower reactivity in Negishi couplings compared to pyridine derivatives due to their reduced aromatic stabilization and electron-deficient nature .

Stability and Handling

All listed reagents are supplied as 0.5 M solutions in THF, ensuring consistent handling protocols. However:

  • Electron-withdrawing substituents (e.g., Cl in 2404) may enhance stability by reducing electron density at the zinc center, thereby slowing decomposition.
  • Steric hindrance (e.g., 2408’s methyl group) could improve shelf life by protecting the zinc center from moisture or oxygen .

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